molecular formula C16H26N2O3 B12279697 N-(2-Boc-aminoethyl)-N-benzylethanolamine

N-(2-Boc-aminoethyl)-N-benzylethanolamine

Cat. No.: B12279697
M. Wt: 294.39 g/mol
InChI Key: HAPORKRFWXCBQP-UHFFFAOYSA-N
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Description

N-(2-Boc-aminoethyl)-N-benzylethanolamine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethanolamine backbone, and a benzyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide nucleic acids (PNAs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of N-(2-aminoethyl)ethanolamine with tert-butoxycarbonyl chloride to form the Boc-protected intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized temperatures, to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-Boc-aminoethyl)-N-benzylethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Boc-aminoethyl)-N-benzylethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoethyl)-N-benzylethanolamine is primarily related to its role as an intermediate in chemical synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The benzyl group can be used to introduce additional functional groups or to modify the compound’s properties. The ethanolamine backbone provides a flexible and reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Boc-aminoethyl)-N-benzylethanolamine is unique due to its combination of a Boc-protected amino group, an ethanolamine backbone, and a benzyl group. This combination provides a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of peptide nucleic acids .

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20)

InChI Key

HAPORKRFWXCBQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1

Origin of Product

United States

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